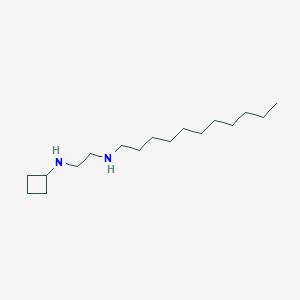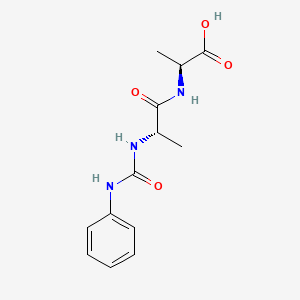
N-(Phenylcarbamoyl)-L-alanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylcarbamoyl)-L-alanyl-L-alanine is a dipeptide derivative that features a phenylcarbamoyl group attached to the amino acid L-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-alanyl-L-alanine typically involves the coupling of L-alanine with a phenylcarbamoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large volumes of reagents, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Phenylcarbamoyl)-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the phenylcarbamoyl group can yield aniline derivatives.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives
Reduction: Aniline derivatives
Substitution: Various substituted phenylcarbamoyl derivatives
Aplicaciones Científicas De Investigación
N-(Phenylcarbamoyl)-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound in the study of peptide bond formation and stability.
Biology: Investigated for its role in enzyme-substrate interactions, particularly in protease studies.
Medicine: Explored as a potential lead compound in the development of peptide-based drugs.
Industry: Utilized in the synthesis of peptide-based materials and as a building block in combinatorial chemistry.
Mecanismo De Acción
The mechanism of action of N-(Phenylcarbamoyl)-L-alanyl-L-alanine involves its interaction with specific enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, influencing their activity. The compound can also act as a competitive inhibitor, blocking the substrate binding site and preventing the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
- N-(Phenylcarbamoyl)-L-alanine
- N-(Phenylcarbamoyl)-L-valine
- N-(Phenylcarbamoyl)-L-leucine
Comparison: N-(Phenylcarbamoyl)-L-alanyl-L-alanine is unique due to its dipeptide structure, which provides additional sites for interaction with enzymes compared to its single amino acid counterparts. This structural complexity can enhance its binding affinity and specificity, making it a valuable compound in the study of enzyme kinetics and drug design.
Propiedades
Número CAS |
827613-33-2 |
|---|---|
Fórmula molecular |
C13H17N3O4 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c1-8(11(17)14-9(2)12(18)19)15-13(20)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,17)(H,18,19)(H2,15,16,20)/t8-,9-/m0/s1 |
Clave InChI |
MNEKYAYAHPYBBQ-IUCAKERBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


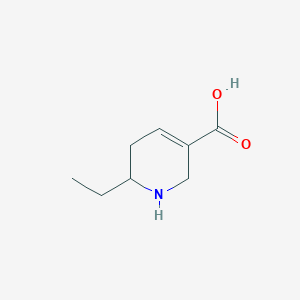
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)

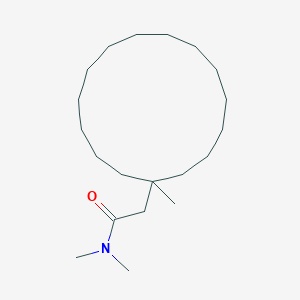
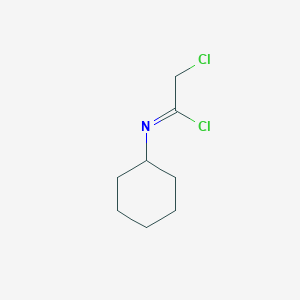
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)
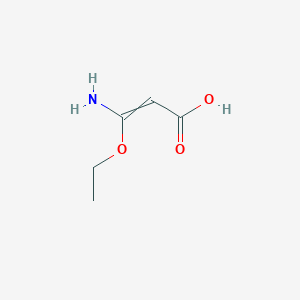

![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)

